Lepadin H
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Overview
Description
Lepadin H is a marine alkaloid known for its significant cytotoxic properties and its ability to induce ferroptosis, a form of programmed cell death dependent on iron.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lepadin H involves multiple steps, starting from readily available starting materials. The key steps include the formation of the decahydroquinoline ring system, which is a characteristic feature of lepadins. The synthetic route typically involves cyclization reactions, reduction steps, and functional group modifications to achieve the final structure .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis in a laboratory setting provides a foundation for scaling up. The process would likely involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Lepadin H undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further studied for their biological activities and potential therapeutic applications .
Scientific Research Applications
Lepadin H has been extensively studied for its applications in various scientific fields:
Chemistry: this compound serves as a model compound for studying the synthesis and reactivity of marine alkaloids.
Biology: It is used to investigate the mechanisms of ferroptosis and its role in cellular processes.
Medicine: this compound shows promise as an anticancer agent due to its ability to induce ferroptosis in tumor cells. .
Mechanism of Action
Lepadin H is part of the lepadin family of marine alkaloids, which includes compounds like Lepadin A, Lepadin B, and Lepadin E. While all these compounds share a similar decahydroquinoline ring system, this compound is unique due to its potent ability to induce ferroptosis. Lepadin A, for instance, is known for its immunogenic cell death-inducing properties, whereas Lepadin B and Lepadin E have different biological activities .
Comparison with Similar Compounds
- Lepadin A
- Lepadin B
- Lepadin E
Lepadin H stands out due to its specific mechanism of inducing ferroptosis, making it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C26H45NO3 |
---|---|
Molecular Weight |
419.6 g/mol |
IUPAC Name |
[(2S,3R,4aS,5S,8aR)-5-[(5R)-5-hydroxyoctyl]-2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-3-yl] (2E,4E)-octa-2,4-dienoate |
InChI |
InChI=1S/C26H45NO3/c1-4-6-7-8-9-18-26(29)30-25-19-23-21(14-10-11-16-22(28)13-5-2)15-12-17-24(23)27-20(25)3/h7-9,18,20-25,27-28H,4-6,10-17,19H2,1-3H3/b8-7+,18-9+/t20-,21-,22+,23-,24+,25+/m0/s1 |
InChI Key |
RLTXIRPCJHXWEP-AFEGZDPGSA-N |
Isomeric SMILES |
CCC/C=C/C=C/C(=O)O[C@@H]1C[C@H]2[C@H](CCC[C@H]2N[C@H]1C)CCCC[C@@H](CCC)O |
Canonical SMILES |
CCCC=CC=CC(=O)OC1CC2C(CCCC2NC1C)CCCCC(CCC)O |
Origin of Product |
United States |
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